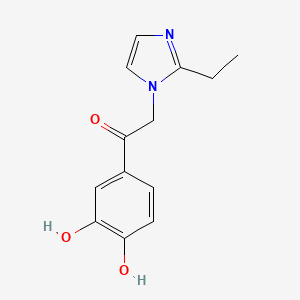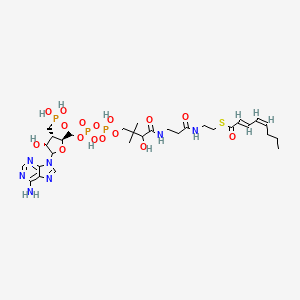
3-trans,5-cis-Octadienoyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-trans,5-cis-Octadienoyl-CoA is a purine nucleoside diphosphate.
3-trans, 5-cis-Octadienoyl-CoA, also known as S-[(3e, 5z)-3, 5-octadienoate, belongs to the class of organic compounds known as purine 3'-deoxyribonucleoside diphosphates. These are purine nucleotides with diphosphate group linked to the ribose moiety lacking a hydroxyl group at position 3. 3-trans, 5-cis-Octadienoyl-CoA is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 3-trans, 5-cis-Octadienoyl-CoA has been primarily detected in blood.
科学的研究の応用
Metabolism and Beta-Oxidation of Unsaturated Fatty Acids
The mitochondrial metabolism of unsaturated fatty acids involves significant contributions from compounds like 3-trans,5-cis-Octadienoyl-CoA. Research indicates that these fatty acids, with double bonds extending from odd-numbered carbon atoms, undergo a process involving their conversion to various forms, including 3,5-octadienoyl-CoA. This conversion is facilitated by enzymes like medium-chain acyl-CoA dehydrogenase and mitochondrial delta 3,delta 2-enoyl-CoA isomerase or peroxisomal trifunctional enzyme. These processes are crucial in the efficient beta-oxidation of polyunsaturated fatty acids (Smeland, Nada, Cuebas, & Schulz, 1992).
Reductase-Dependent Pathway in Fatty Acid Metabolism
The beta-oxidation of unsaturated fatty acids with odd-numbered double bonds also follows a reductase-dependent pathway. This pathway ensures the degradation of 3,5-dienoyl-CoA intermediates, preventing the depletion of free coenzyme A, which is vital for maintaining mitochondrial oxidative function. Studies indicate that a significant portion of 3-trans,5-cis-Octadienoyl-CoA is metabolized via this pathway (Shoukry & Schulz, 1998).
Enzymatic Mechanisms and Isomerization
Research on enzymes like cis-2-enoyl-CoA reductase from E. coli reveals insights into the stereochemical mechanisms of reactions involving compounds like 3-trans,5-cis-Octadienoyl-CoA. These studies help understand the specific interactions and transformations that these molecules undergo during various metabolic processes (Mizugaki, Unuma, Nishimaki, Shiraishi, Kawaguchi, Saito, Okuda, & Yamanaka, 1982).
Role in Beta-Oxidation Pathway
The molecule plays a role in the NADPH-dependent metabolic pathway of odd-numbered double bond unsaturated fatty acids. The specific enzymes involved in this pathway and their mechanisms of action have been a subject of detailed study, providing valuable insights into the beta-oxidation of such fatty acids (Chen, Jin, & Tserng, 1994).
Structural and Catalytic Studies
Structural studies, like those of rat dienoyl-CoA isomerase, have revealed the importance of specific amino acid residues for catalysis involving 3-trans,5-cis-Octadienoyl-CoA. These studies contribute significantly to the understanding of the enzyme mechanisms that play a critical role in the metabolism of unsaturated fatty acids (Modis, Filppula, Novikov, Norledge, Hiltunen, & Wierenga, 1998).
特性
CAS番号 |
214769-63-8 |
|---|---|
製品名 |
3-trans,5-cis-Octadienoyl-CoA |
分子式 |
C30H48N7O16P3S |
分子量 |
887.7 g/mol |
IUPAC名 |
[(2S,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-[(2E,4Z)-octa-2,4-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]methylphosphonic acid |
InChI |
InChI=1S/C30H48N7O16P3S/c1-4-5-6-7-8-9-22(39)57-13-12-32-21(38)10-11-33-28(42)25(41)30(2,3)16-51-56(48,49)53-55(46,47)50-14-20-19(15-54(43,44)45)24(40)29(52-20)37-18-36-23-26(31)34-17-35-27(23)37/h6-9,17-20,24-25,29,40-41H,4-5,10-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b7-6-,9-8+/t19-,20-,24-,25?,29?/m1/s1 |
InChIキー |
YHRBHCTXYJGORE-OHKXNCGGSA-N |
異性体SMILES |
CCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |
SMILES |
CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |
正規SMILES |
CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



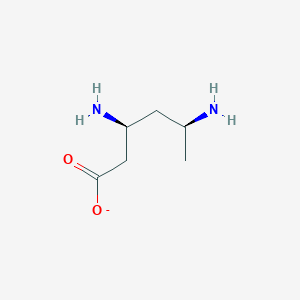

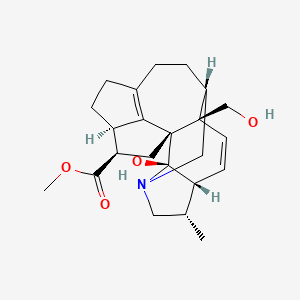
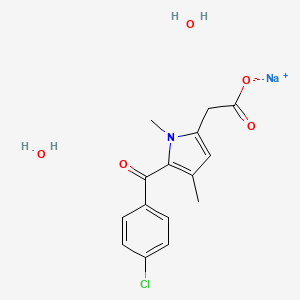
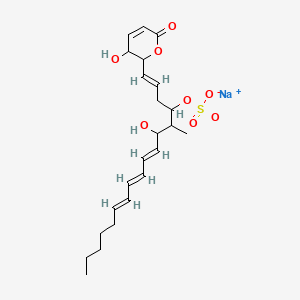
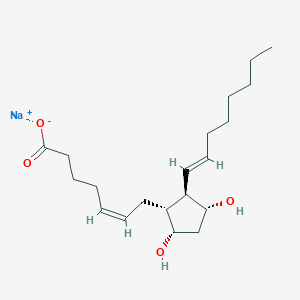
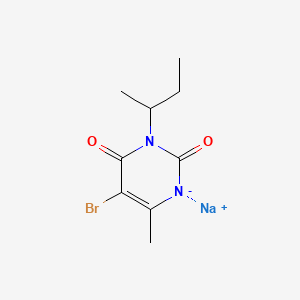
![Sodium 1-hydroxy-3-{[hydroxy(octadecanoyloxy)phosphoryl]oxy}propan-2-olate](/img/structure/B1262712.png)
![2-[4-[(4-Cyclopentyloxyphenyl)methyl]-1-propan-2-yl-2-piperazinyl]ethanol](/img/structure/B1262713.png)
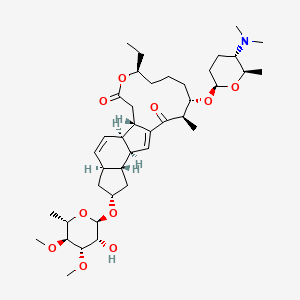
![N-(1-azabicyclo[2.2.2]octan-3-yl)furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B1262716.png)
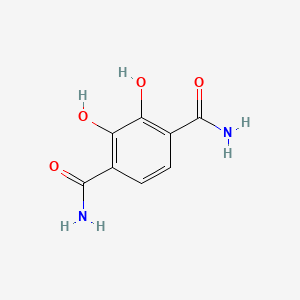
![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B1262720.png)
